![molecular formula C19H19N3O4 B6529363 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide CAS No. 946306-17-8](/img/structure/B6529363.png)
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
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Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
Oxadiazoles can be synthesized through various methods. For instance, a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles can be achieved using K2CO3 as a base . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Scientific Research Applications
Anticancer Applications
Oxadiazoles have shown potential in medicinal applications, particularly as anticancer agents . The specific mechanisms of action and effectiveness of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide” in this context would require further research.
Vasodilator Applications
Oxadiazoles have also been used as vasodilators . These compounds can help in the relaxation of smooth muscle cells within the blood vessels, leading to a widening (dilation) of the blood vessels.
Anticonvulsant Applications
Another medicinal application of oxadiazoles is their use as anticonvulsants . They can potentially be used to prevent or reduce the severity of epileptic fits or seizures.
Antidiabetic Applications
Compounds having amide and sulphonamide group in oxadiazole enhance antidiabetic activities . They can potentially inhibit α-amylase, which plays a key role in managing diabetes .
High-Energy Core Applications
Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Antibacterial Applications
A series of compounds containing of [1, 3, 4]oxadiazole-2-thione and triazole structural framework synthesized by multistep reaction have shown inhibitory activity against certain bacteria .
Acetylcholinesterase Inhibitor Applications
A series of 1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors . This could have potential applications in treating diseases like Alzheimer’s.
Material Science Applications
Oxadiazoles are of considerable importance in different fields such as material science . They can be used in the creation of new materials with unique properties.
Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives have been evaluated as potential inhibitors of acetylcholinesterase , a key enzyme involved in neurotransmission. They have also been studied for their anticancer properties .
Mode of Action
It is known that oxadiazole derivatives can interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can inhibit the enzyme’s activity, potentially altering neurotransmission.
Biochemical Pathways
The inhibition of acetylcholinesterase can impact cholinergic neurotransmission, which plays a crucial role in memory and cognition . In the context of cancer, oxadiazole derivatives may interfere with cell proliferation and survival pathways .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an acetylcholinesterase inhibitor, it could potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease by enhancing cholinergic neurotransmission . If it exhibits anticancer activity, it could potentially inhibit the growth of cancer cells .
properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-18-21-22-19(26-18)13-7-9-14(10-8-13)20-17(23)12-25-16-6-4-5-15(11-16)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNYHMYYIUHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |
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